3-Bromo-1-benzothiophene-5-carbonitrile
Overview
Description
3-Bromo-1-benzothiophene-5-carbonitrile is a useful research compound. Its molecular formula is C9H4BrNS and its molecular weight is 238.11 g/mol. The purity is usually 95%.
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Mechanism of Action
Target of Action
It’s known that benzothiophene derivatives, which 3-bromo-1-benzothiophene-5-carbonitrile is a part of, have been used in the development of various drugs, including antimicrobial, antitumor, and antifungal drugs .
Mode of Action
It’s known that benzothiophene derivatives can interact with various biological targets, leading to changes in cellular processes .
Biochemical Pathways
Benzothiophene derivatives have been shown to influence a variety of biochemical pathways, contributing to their diverse pharmacological activities .
Result of Action
Benzothiophene derivatives have been associated with a range of biological activities, including antimicrobial, antitumor, and antifungal effects .
Biochemical Analysis
Cellular Effects
The effects of 3-Bromo-1-benzothiophene-5-carbonitrile on various types of cells and cellular processes are profound. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For example, it has been observed to interact with proteins involved in cell signaling, thereby modulating the pathways that control cell growth and differentiation . Additionally, it can alter gene expression by binding to specific DNA sequences or interacting with transcription factors.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time. Its stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that it remains stable under certain conditions but can degrade over time, leading to a decrease in its efficacy . Long-term exposure to this compound has been observed to cause changes in cellular function, including alterations in cell growth and metabolism.
Metabolic Pathways
This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that facilitate its metabolism and conversion into other compounds. These interactions can affect metabolic flux and metabolite levels, leading to changes in cellular metabolism . For instance, it can be metabolized by cytochrome P450 enzymes, resulting in the formation of reactive intermediates that can further interact with cellular components.
Subcellular Localization
The subcellular localization of this compound is crucial for its activity and function. It can be directed to specific compartments or organelles by targeting signals or post-translational modifications . For instance, it may localize to the nucleus, where it can interact with DNA and transcription factors, or to the mitochondria, where it can affect cellular metabolism.
Properties
IUPAC Name |
3-bromo-1-benzothiophene-5-carbonitrile | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H4BrNS/c10-8-5-12-9-2-1-6(4-11)3-7(8)9/h1-3,5H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PYIDWAIALNWEMI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1C#N)C(=CS2)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H4BrNS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
238.11 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.